
5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole
Descripción general
Descripción
5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Serotonergic Activity and Potential as Antimigraine Agents : Indoles containing the 3-(pyrrolidin-2(R)-ylmethyl) group have shown equal or improved serotonergic activity compared to tryptamine derivatives. Specifically, in a series of conformationally restricted analogs of the antimigraine drug sumatriptan, the pyrrolidinylmethyl analog exhibited significantly greater potency in a measure of antimigraine activity (Macor, Chenard, & Post, 1994).
Affinity for 5-HT6 Receptor Ligands : 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles have been identified as high-affinity 5-HT6 receptor ligands. Some enantiomers in this class were potent agonists with EC50 values of 1 nM or less, functioning as full agonists, while others displayed moderate antagonist activity (Cole et al., 2005).
Synthesis and Reactivity for Diverse Applications : Studies have described the synthesis and reactivity of various indole derivatives, including 5-nitroindole. These compounds have been used in constructing other chemical structures like 1-pyrroline 1-oxides and pyrrolo[3,2-e]indole, showcasing their versatility in chemical synthesis (Black, Craig, Deb‐Das, & Kumar, 1992).
Potential in Antimicrobial and Antitumor Applications : Derivatives of spirooxindole ring systems, which are structurally related to the indole-pyrrolidine system, have been used as antimicrobial and antitumor agents. They are also found in various biologically important alkaloids (Sundar et al., 2011).
Corrosion Inhibition Properties : Some 5-Nitro isatin derivatives, structurally related to 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole, have shown potential as corrosion inhibitors. These derivatives have been synthesized and evaluated for their ability to inhibit corrosion in sea water, demonstrating their practical applications in material science (Ahmed, Kubba, & Al-Majidi, 2018).
Propiedades
IUPAC Name |
5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-16(18)11-3-4-13-12(7-11)10(8-14-13)9-15-5-1-2-6-15/h3-4,7-8,14H,1-2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLKOOHEMGHOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



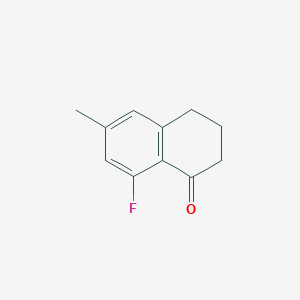


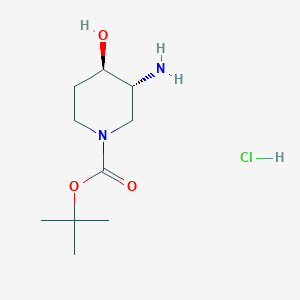
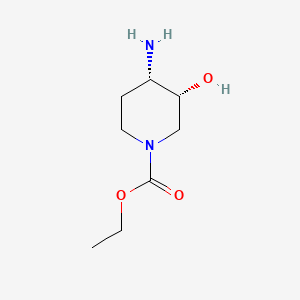


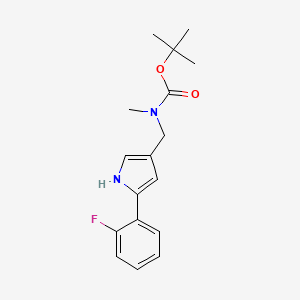
![2-Chloro-1-(6-nitro-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone](/img/structure/B8021747.png)
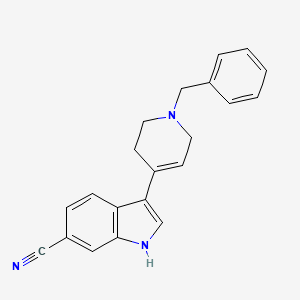
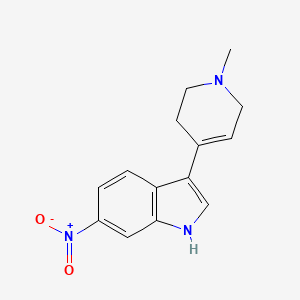
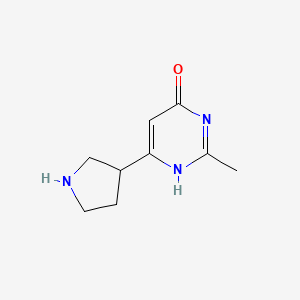
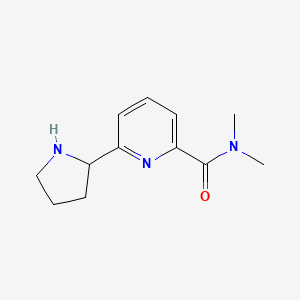
![N-{[4-(Morpholin-2-YL)pyrimidin-5-YL]methyl}acetamide](/img/structure/B8021794.png)